N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-2-3-11(14)8-12(9)15-13(16)10-4-6-17-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOCUDRJDIDXFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination to introduce the bromo group at the 5-position.
Formation of Tetrahydropyran Ring: The brominated compound is then reacted with ethylene glycol in the presence of an acid catalyst to form the tetrahydropyran ring.
Carboxamide Formation: Finally, the tetrahydropyran ring is reacted with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of tetrahydro-2H-pyran compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast and prostate cancers. A notable study demonstrated that a related compound displayed an IC50 value of 5.71 µM against breast cancer cells, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as neurodegenerative diseases and inflammation .
Materials Science
Polymer Integration : this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for industrial use.
Biological Studies
Receptor Modulation : The compound has been studied for its ability to modulate receptor activity, which is crucial in understanding various biological mechanisms. Its interactions with neurotransmitter receptors could lead to advancements in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of related tetrahydro-2H-pyran derivatives on human glioblastoma cells. The results indicated that certain modifications to the tetrahydro-2H-pyran structure enhanced cytotoxicity, with one derivative achieving an IC50 of 10 µM against glioblastoma cells .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of receptor-interacting protein kinase 1 (RIPK1), a target for necroptosis-related diseases. Compounds structurally similar to this compound showed promising RIPK1 inhibitory activity, suggesting potential applications in treating inflammatory diseases .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Tetrahydro-2H-pyran derivative A | Breast Cancer (MCF-7) | 5.71 |
| Tetrahydro-2H-pyran derivative B | Glioblastoma (U251) | 10 |
| Tetrahydro-2H-pyran derivative C | Prostate Cancer (PC3) | 15 |
Table 2: Enzyme Inhibition Data
| Compound Name | Target Enzyme | Inhibition (%) at 1 µM |
|---|---|---|
| N-(5-Bromo-2-methylphenyl) derivative | RIPK1 | 79.1 |
| Similar Tetrahydro Compound | RIPK1 | 78.8 |
Mechanism of Action
The mechanism by which N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(5-Amino-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide (CAS: 1220031-16-2)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Key Differences: Replaces the bromine atom with an amino group (-NH₂).
1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e)
- Molecular Formula : C₂₃H₂₁BrN₄O₂
- Key Differences: Incorporates a pyrazole ring with a 2-bromophenyl substituent and a cyano group on the tetrahydro-2H-pyran ring.
- Synthesized in 58% yield, this compound demonstrates feasible routes for brominated carboxamide derivatives .
5-Bromo-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-pyridinamine
- Molecular Formula : C₁₂H₁₇BrN₂O
- Key Differences : Features a pyridine ring instead of benzene and includes a methyl group on the amine.
- Impact : The pyridine ring introduces basicity, while the methyl group may alter metabolic stability. Bromine’s position (para on pyridine) could influence steric interactions in target binding .
Molecular Weight and Lipophilicity
| Compound | Molecular Weight (g/mol) | logP* (Estimated) |
|---|---|---|
| Target Compound | ~274.1 | ~2.5 |
| N-(5-Amino-2-methylphenyl) analog | 234.29 | ~1.8 |
| Compound 9e | 465.09 | ~3.2 |
*logP values estimated using bromine (+0.94) and amino (-1.0) contributions.
Biological Activity
N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique tetrahydropyran structure, which is substituted with a brominated aromatic ring. This structural configuration may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various signaling pathways, leading to diverse biological effects. The compound may act as an inhibitor or modulator of key enzymes involved in cellular processes, which could be beneficial in treating certain diseases.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds derived from tetrahydropyran structures have shown activity against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The following table summarizes findings from studies exploring the cytotoxic effects of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 45 | CDK2 inhibition |
| Compound B | HepG2 | 48 | Apoptosis induction |
| N-(5-Bromo...) | MCF-7 | TBD | TBD |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Anti-inflammatory Activity
Compounds with similar structures have been investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and pathways such as the JAK/STAT signaling pathway, which is implicated in various inflammatory diseases. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and asthma.
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted the synthesis of tetrahydropyran derivatives and their evaluation against cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some exhibiting IC50 values below 50 µM against MCF-7 cells .
- Inflammation Modulation : Research has shown that tetrahydropyran derivatives can modulate inflammatory responses by inhibiting cytokine production in vitro. This activity suggests their potential use in treating inflammatory disorders .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with target proteins, confirming their binding affinity to enzymes involved in cancer progression and inflammation .
Q & A
Basic: What are common synthetic routes for N-(5-Bromo-2-methylphenyl)tetrahydro-2H-pyran-4-carboxamide?
The synthesis typically involves coupling a tetrahydro-2H-pyran-4-carboxylic acid derivative with a substituted aniline. For example, a two-step procedure may include:
Activation of the carboxylic acid : Convert the acid to an acid chloride or use coupling agents like EDCI/HOBt.
Amidation : React the activated intermediate with 5-bromo-2-methylaniline under basic conditions (e.g., DIPEA) in anhydrous solvents (THF, DCM).
Key parameters include maintaining anhydrous conditions, controlling reaction temperature (0–25°C), and using stoichiometric equivalents of reagents to minimize side products. Yields (~58%) can be optimized by adjusting reaction time and purification methods (e.g., column chromatography) .
Advanced: How can reaction intermediates be stabilized during synthesis?
- Temperature control : Use ice baths during exothermic steps (e.g., acid chloride formation) to prevent decomposition.
- Inert atmosphere : Employ nitrogen/argon to protect moisture- or oxygen-sensitive intermediates.
- Protecting groups : For reactive functional groups (e.g., -NH2), use tert-butoxycarbonyl (Boc) or benzyl groups.
- Purification : Flash chromatography or recrystallization (e.g., using ethyl acetate/hexane) can isolate intermediates. Evidence from analogous syntheses highlights the importance of monitoring by TLC or HPLC to confirm intermediate stability .
Basic: What analytical techniques are used to characterize this compound?
Standard methods include:
- NMR spectroscopy : 1H/13C NMR to confirm structure (e.g., δ 2.41 ppm for methyl groups, δ 7.36–7.28 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calc’d 465.0921, found 465.0908) .
- Elemental analysis : Verify C/H/N ratios (e.g., C 59.4%, H 4.5%, N 12.0%) .
- Melting point : Determine purity (e.g., 188–190°C) .
Advanced: How to resolve contradictions in spectroscopic data?
- Cross-validate techniques : Compare NMR, IR, and X-ray crystallography (if available) to confirm functional groups.
- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., -NH).
- Computational modeling : Simulate NMR spectra (DFT calculations) to assign ambiguous signals. For example, NOESY can clarify spatial arrangements in crowded regions .
Basic: How to evaluate its biological activity in vitro?
- Assay design :
- Target selection : Prioritize enzymes/receptors based on structural analogs (e.g., kinase inhibition ).
- Dose-response curves : Test concentrations from 1 nM–100 µM.
- Controls : Include positive (known inhibitors) and negative (DMSO vehicle) controls.
- Readouts : Use fluorescence-based assays (e.g., ATPase activity) or cell viability assays (MTT/XTT) for cytotoxicity .
Advanced: How to investigate its mechanism of action?
- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Mutagenesis : Modify putative binding residues in the target protein to assess interaction sites.
- Cellular imaging : Track subcellular localization via fluorescent tagging (e.g., confocal microscopy) .
- Proteomics : Identify binding partners using pull-down assays or SILAC labeling .
Basic: What are recommended storage conditions?
- Temperature : Store at –20°C in airtight, light-resistant containers.
- Solubility : Dissolve in DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles.
- Stability monitoring : Analyze via HPLC every 6 months to detect degradation (e.g., hydrolysis of the amide bond) .
Advanced: How to analyze degradation products?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), or acidic/basic conditions.
- LC-MS/MS : Identify degradation products by comparing fragmentation patterns with theoretical masses.
- Kinetic studies : Plot degradation rates (Arrhenius equation) to predict shelf life .
Basic: How to assess its solubility for in vivo studies?
- Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions.
- LogP determination : Use shake-flask methods or HPLC retention times to estimate hydrophobicity.
- Co-solvents : Optimize formulations with PEG-400 or Tween-80 for IP/IV administration .
Advanced: How to resolve conflicting bioactivity data across studies?
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times).
- Dose recalibration : Account for batch-to-batch purity variations (e.g., via qNMR).
- Structural analogs : Synthesize derivatives to isolate pharmacophores responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
